molecular formula C18H18N6O3S B292041 1-({8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetone

1-({8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetone

Katalognummer B292041
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: QMVIDXXZRWXAQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-({8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Wirkmechanismus

The exact mechanism of action of 1-({8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetone is not yet fully understood. However, studies have shown that the compound is capable of inhibiting the activity of certain enzymes and signaling pathways involved in various biological processes. It is believed that the compound exerts its effects by binding to specific target molecules and altering their function.
Biochemical and Physiological Effects:
1-({8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetone has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that the compound is capable of reducing inflammation, inhibiting cancer cell growth, and suppressing microbial growth. Additionally, the compound has been shown to have antioxidant and neuroprotective properties.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-({8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetone in lab experiments include its potential for use in various fields of scientific research, its ability to inhibit specific enzymes and signaling pathways, and its potential as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on 1-({8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetone. These include further investigation into its mechanism of action, its potential use as a therapeutic agent for the treatment of various diseases, and its potential as a diagnostic tool for the detection of specific biomolecules. Additionally, future research could explore the development of novel derivatives of this compound with improved solubility and reduced toxicity.

Synthesemethoden

The synthesis of 1-({8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetone involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 5-amino-4,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions in a mixture of acetic anhydride and acetic acid, and the product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

1-({8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetone has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Eigenschaften

Molekularformel

C18H18N6O3S

Molekulargewicht

398.4 g/mol

IUPAC-Name

1-[[8-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetyl]-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C18H18N6O3S/c1-12(25)11-28-18-22-21-17-23(8-5-9-24(17)18)15(26)10-14-19-20-16(27-14)13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3

InChI-Schlüssel

QMVIDXXZRWXAQQ-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NN=C2N1CCCN2C(=O)CC3=NN=C(O3)C4=CC=CC=C4

Kanonische SMILES

CC(=O)CSC1=NN=C2N1CCCN2C(=O)CC3=NN=C(O3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.